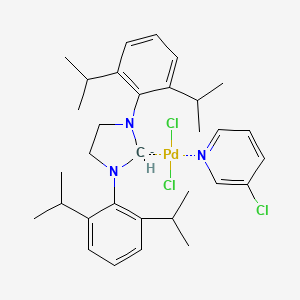
1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is known for its efficiency in catalyzing carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Méthodes De Préparation
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and palladium(II) chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
This compound is primarily used as a catalyst in various types of coupling reactions, including:
Suzuki-Miyaura Coupling: Involves the reaction of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl or vinyl halides.
Buchwald-Hartwig Amination: Involves the coupling of amines with aryl halides.
Common reagents used in these reactions include boronic acids, halides, and amines. The major products formed are typically biaryl compounds, alkenes, and amines, depending on the specific reaction conditions and substrates used .
Applications De Recherche Scientifique
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used to accelerate the synthesis of complex organic compounds with improved efficiency and selectivity.
Pharmaceutical Manufacturing: Streamlines the production of pharmaceutical intermediates and active compounds.
Materials Science: Facilitates the development of novel materials and polymers through controlled catalytic processes.
Catalysis Research: Serves as an invaluable tool for fundamental research in catalysis and mechanistic studies.
Mécanisme D'action
The mechanism by which this compound exerts its catalytic effects involves the formation of a palladium complex with the substrates. The palladium center facilitates the oxidative addition of the substrates, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride include:
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (3-chloropyridyl) palladium(II) dichloride: Another palladium-based catalyst with similar applications in C-C and C-N coupling reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Used in similar catalytic processes but with different ligand structures.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: Another variant with slight structural differences affecting its catalytic properties.
The uniqueness of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride lies in its specific ligand structure, which provides enhanced stability and reactivity in various coupling reactions .
Propriétés
Formule moléculaire |
C32H43Cl3N3Pd- |
|---|---|
Poids moléculaire |
682.5 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;dichloropalladium |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
Clé InChI |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
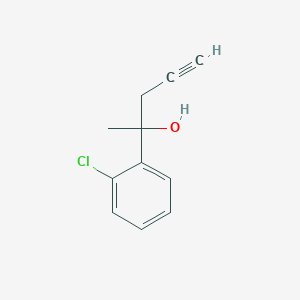
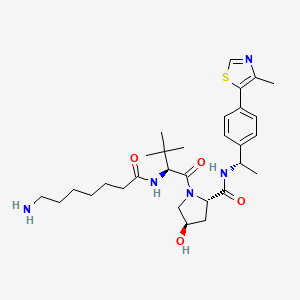


![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
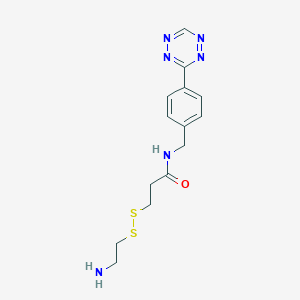
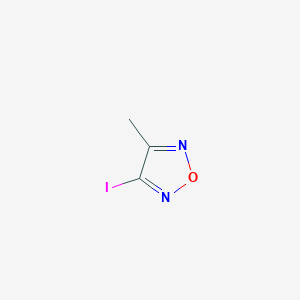
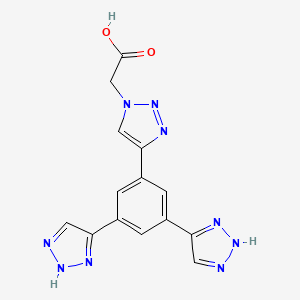

![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)

